3-(Trifluoromethyl)azetidine-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

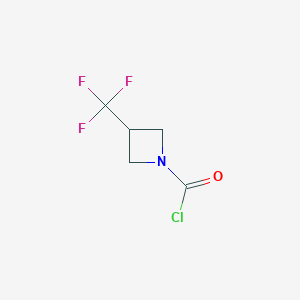

“3-(Trifluoromethyl)azetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2172238-82-1 . It has a molecular weight of 187.55 . The IUPAC name for this compound is 3-(trifluoromethyl)azetidine-1-carbonyl chloride .

Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)azetidine-1-carbonyl chloride” is 1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.55 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications

Ring Expansion and Functionalized Pyrrolidines

A study demonstrated the synthesis of 2-(α-hydroxyalkyl)azetidines, which could undergo rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process involves a mechanism that could be relevant for the applications of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in creating functionalized pyrrolidines with potential uses in medicinal chemistry and drug discovery (Durrat et al., 2008).

Click Chemistry for Surface Modification

Research has shown the utility of azide-modified graphitic surfaces for covalent attachment of alkyne-terminated molecules through "click" chemistry. This method, potentially applicable for 3-(Trifluoromethyl)azetidine-1-carbonyl chloride derivatives, highlights its role in creating functionalized surfaces for biosensors or material science applications (Devadoss & Chidsey, 2007).

Radical Chemistry and Hypervalent Iodine(III) Compounds

Another study focused on the radical reactivity of hypervalent iodine(III) compounds, which might be related to the use of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in radical chemistry. These compounds can act as single-electron oxidants for carbon and heteroatom radical generation, offering pathways for the construction of C–CF3, X–CF3, and other bonds (Wang & Studer, 2017).

Synthesis of Diverse α-(Trifluoromethyl)amines

The reactivity profile of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, potentially including 3-(Trifluoromethyl)azetidine-1-carbonyl chloride derivatives, was explored, leading to the synthesis of diverse α-(trifluoromethyl)amines. This research outlines a method for constructing constrained azaheterocycles, demonstrating the compound's utility in synthesizing novel amines (Kenis et al., 2012).

Building Blocks for Novel Compounds

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which could be synthesized from similar compounds, were utilized as building blocks for the preparation of trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. This versatility underlines the potential of 3-(Trifluoromethyl)azetidine-1-carbonyl chloride in the synthesis of novel compounds with a variety of functional groups (Dao Thi et al., 2018).

Mechanism of Action

Azetidines

are a class of organic compounds characterized by a four-membered ring structure . They are considered important in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry . They are also known for their reactivity, making them excellent candidates for ring-opening and expansion reactions .

properties

IUPAC Name |

3-(trifluoromethyl)azetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3NO/c6-4(11)10-1-3(2-10)5(7,8)9/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBMXZUVKOYAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)azetidine-1-carbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)

![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)

![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2972534.png)

![Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride](/img/structure/B2972535.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2972542.png)